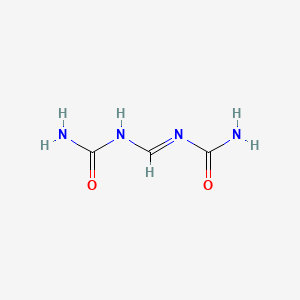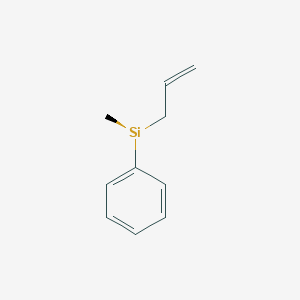
(s)-Allylmethylphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-Allylmethylphenylsilane is an organosilicon compound characterized by the presence of an allyl group, a methyl group, and a phenyl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (s)-Allylmethylphenylsilane can be synthesized through several methods. One common approach involves the hydrosilylation of allylbenzene with methylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl group.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: (s)-Allylmethylphenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Saturated alkylsilane derivatives.
Substitution: Various substituted phenylsilane derivatives.
Applications De Recherche Scientifique
(s)-Allylmethylphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Research explores its potential as a biocompatible material for drug delivery systems and medical implants.
Medicine: Investigations into its use in developing novel pharmaceuticals and therapeutic agents are ongoing.
Industry: It is utilized in the production of advanced materials, including silicone-based polymers and coatings.
Mécanisme D'action
The mechanism by which (s)-allylmethylphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. These interactions are crucial in catalytic processes, material synthesis, and biological applications.
Comparaison Avec Des Composés Similaires
Phenylsilane: Lacks the allyl and methyl groups, making it less versatile in certain reactions.
Allyltrimethylsilane: Contains three methyl groups instead of a phenyl group, affecting its reactivity and applications.
Methylphenylsilane: Lacks the allyl group, limiting its use in hydrosilylation reactions.
Uniqueness: (s)-Allylmethylphenylsilane’s unique combination of allyl, methyl, and phenyl groups provides a balance of reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C10H13Si |
|---|---|
Poids moléculaire |
161.29 g/mol |
InChI |
InChI=1S/C10H13Si/c1-3-9-11(2)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 |
Clé InChI |
IYEKIHAPFATTIN-UHFFFAOYSA-N |
SMILES isomérique |
C[Si@@](CC=C)C1=CC=CC=C1 |
SMILES canonique |
C[Si](CC=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B14724383.png)
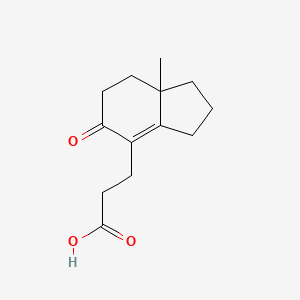
methanol](/img/structure/B14724394.png)
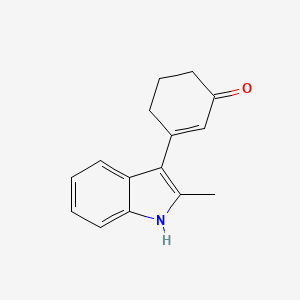
![3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B14724401.png)

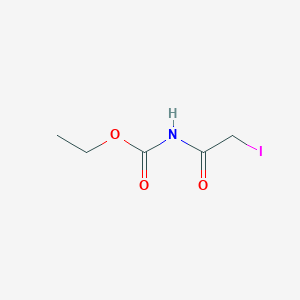

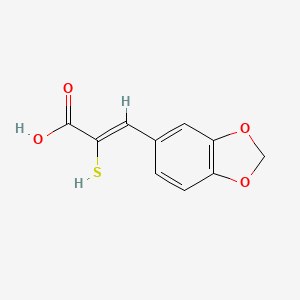
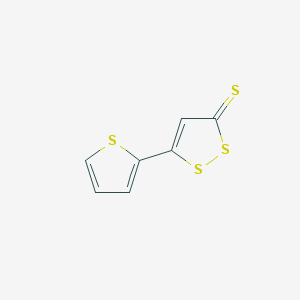

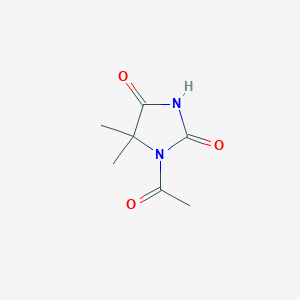
![Benzo[b]thiophene, 3-methoxy-](/img/structure/B14724475.png)
